

5-Nitro-2-furaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde

Cat. No.: B057684

[Get Quote](#)

5-Nitro-2-furaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furaldehyde, a derivative of furan, is a significant compound in medicinal chemistry and organic synthesis. It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly nitrofuran antibiotics. Its derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. This guide provides an in-depth overview of the chemical properties, structure, reactivity, and relevant experimental protocols for **5-Nitro-2-furaldehyde**, tailored for professionals in research and drug development.

Chemical Structure and Identification

5-Nitro-2-furaldehyde is characterized by a furan ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.

Synonyms: 5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde[1][2]

Structural Identifiers:

- SMILES: O=Cc1ccc(o1)--INVALID-LINK--=O

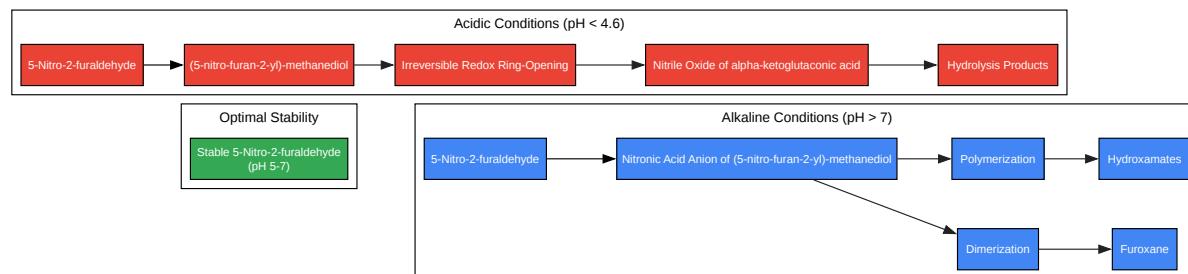
- InChI: 1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
- InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N[3]

Physicochemical Properties

The key physicochemical properties of **5-Nitro-2-furaldehyde** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C5H3NO4	[1][2][3][4]
Molecular Weight	141.08 g/mol	[1][2]
Appearance	Yellow to brown crystalline solid	[1][3]
Melting Point	37-39 °C	[1][5]
Boiling Point	121 °C at 10 mmHg	[1]
Density	1.349 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.59	[1]
Flash Point	33 °C (closed cup)	[6]
Solubility	Sparingly soluble in water. Slightly soluble in Chloroform, DMSO, and Ethyl Acetate.	[1]
pKa	4.6	[7][8][9]

Reactivity and Stability


5-Nitro-2-furaldehyde is a flammable solid that is stable under recommended storage conditions but sensitive to heat, flames, sparks, direct sunlight, and strong bases.[5] Its stability is highly dependent on the pH of the solution.

pH-Dependent Degradation

The compound is susceptible to degradation in both acidic and alkaline environments.^[7]

- Alkaline Conditions: In alkaline solutions, **5-Nitro-2-furaldehyde** forms a nitronic acid anion of (5-nitro-furan-2-yl)-methanediol, leading to instability.^{[7][8]} With increasing pH, the degradation products become more complex, with the potential for dimerization to form furoxane or polymerization to yield hydroxamates.^{[7][8][9]} A rapid color change to a yellow or brownish hue is a strong indicator of degradation under these conditions.^[7]
- Acidic Conditions: In acidic solutions, particularly below its pKa of 4.6, the compound exists as (5-nitro-furan-2-yl)-methanediol.^{[7][8]} This form can undergo an irreversible redox ring-opening reaction to form a nitrile oxide of alpha-ketoglutaconic acid, which then hydrolyzes.^{[7][8][9]}

For optimal stability, it is recommended to work with **5-Nitro-2-furaldehyde** in a buffered solution within a weakly acidic to neutral pH range (approximately pH 5-7).^[7]

[Click to download full resolution via product page](#)

Caption: pH-dependent degradation pathways of **5-Nitro-2-furaldehyde**.

Experimental Protocols

Synthesis of 5-Nitro-2-furaldehyde Diacetate

A common precursor, **5-Nitro-2-furaldehyde** diacetate, is synthesized through the nitration of 2-furaldehyde diacetate.

Materials:

- Acetic anhydride
- Fuming nitric acid (d=1.5 g/ml)
- 2-Furaldehyde diacetate
- Ice
- 40% Sodium hydroxide solution
- Pyridine
- Ethanol
- Dilute acetic acid
- Water

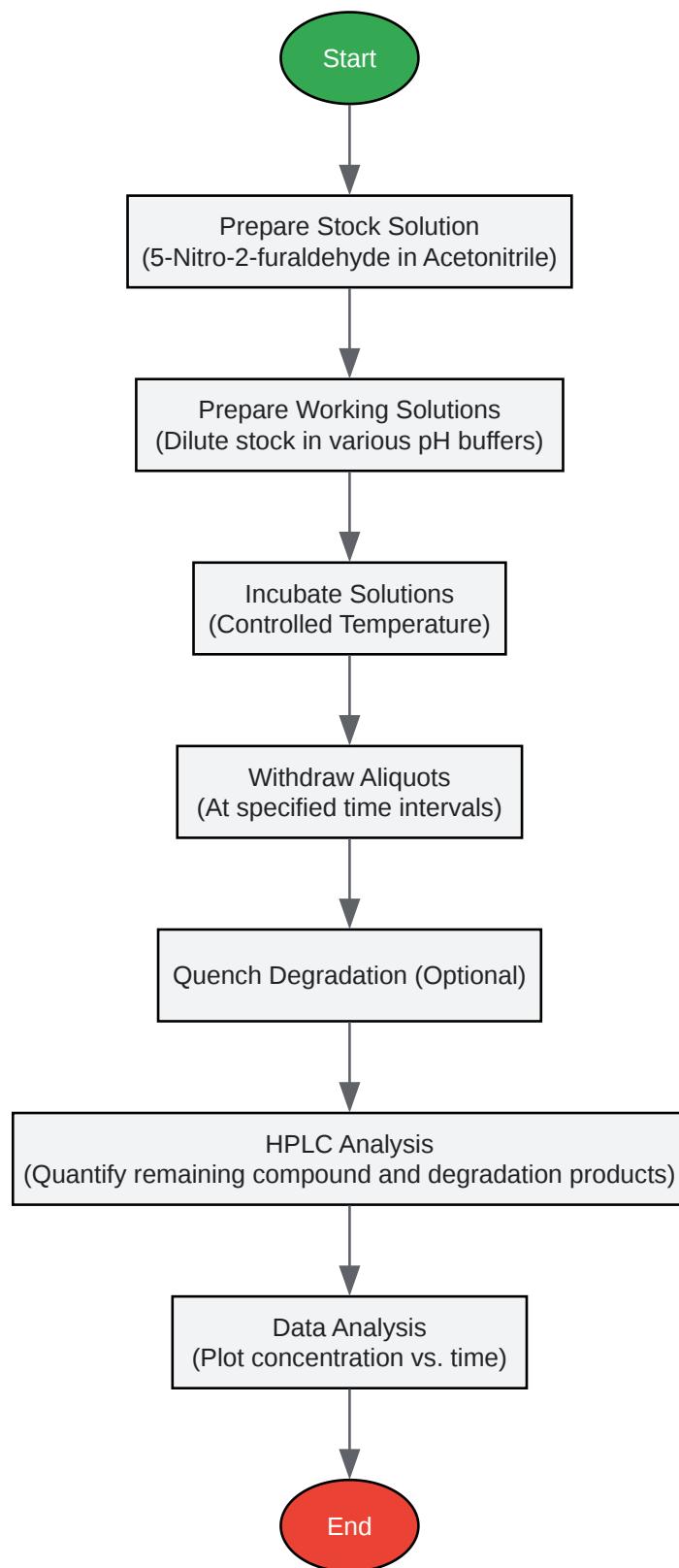
Procedure:

- Prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid at 0 °C.
- Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.
- Add the 2-furaldehyde diacetate solution to the nitric acid mixture over 30-40 minutes, maintaining the temperature below -5 °C.
- Stir the mixture for 3 hours.
- Pour the reaction mixture onto ice and add 40% sodium hydroxide solution with stirring until the separation of an oil is complete.

- Remove the aqueous layer.
- Cautiously add an equal volume of pyridine to the oil in small portions to recyclize the ring-opened intermediate.
- Warm the mixture for some time and then dilute with 2-3 parts of ice-water by volume.
- Filter the resulting precipitate and wash with dilute acetic acid and then water until free from pyridine.
- Recrystallize the crude **5-nitro-2-furaldehyde** diacetate from ethanol to obtain the purified product.[\[10\]](#)

pH-Dependent Stability Study using HPLC

This protocol outlines a general procedure to evaluate the stability of **5-Nitro-2-furaldehyde** at various pH levels.


Materials and Reagents:

- **5-Nitro-2-furaldehyde** (analytical standard)
- HPLC-grade acetonitrile and water
- Buffer solutions at desired pH values
- Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
- Volumetric flasks, pipettes, and standard laboratory glassware
- HPLC system with a UV detector
- C18 reverse-phase HPLC column

Procedure:

- Preparation of Solutions:

- Stock Solution: Accurately weigh a known amount of **5-Nitro-2-furaldehyde** and dissolve it in a suitable solvent like acetonitrile to prepare a concentrated stock solution.
- Working Solutions: For each pH value to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.[\[7\]](#)
- Stability Study:
 - Incubate the prepared working solutions at a controlled temperature (e.g., 25°C or 40°C).
 - At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
 - If necessary, quench the degradation by adding a suitable reagent or by immediate cooling and dilution.[\[7\]](#)
- HPLC Analysis:
 - Analyze the aliquots using a validated HPLC method to determine the concentration of the remaining **5-Nitro-2-furaldehyde**.
 - Monitor for the appearance of degradation products.
- Data Analysis:
 - Plot the concentration of **5-Nitro-2-furaldehyde** versus time for each pH value to determine the degradation kinetics.

[Click to download full resolution via product page](#)

Caption: Workflow for a pH-dependent stability study of **5-Nitro-2-furaldehyde** using HPLC.

Biological Activity and Applications

5-Nitro-2-furaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria, as well as some fungi.^[1] It is a key intermediate in the synthesis of nitrofuran drugs.

Antimicrobial Activity

Derivatives of **5-Nitro-2-furaldehyde** have been shown to be effective against a range of pathogens, including *Staphylococcus aureus*, *Salmonella schotmuelleri*, *Pseudomonas aeruginosa*, *Proteus vulgaris*, *Escherichia coli*, and *Streptococcus pyogenes*.^[1] They also exhibit antitrichomonal and antifungal activities.^[1]

Mutagenicity

5-Nitro-2-furaldehyde has been reported to be mutagenic in some biological systems, including *Mycobacterium phlei* and plant cells.^[11] It has been shown to induce reverse mutations and chromosomal aberrations.^[11]

Applications in Synthesis

5-Nitro-2-furaldehyde is a versatile reagent used in the synthesis of various heterocyclic compounds. For instance, it has been used to synthesize a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and in the synthesis of modified mesoporous silica (MCM-41).^{[3][6]} It is also a precursor for the synthesis of medicinally important Mannich bases of **5-nitro-2-furaldehyde** semicarbazone.^[12]

Conclusion

5-Nitro-2-furaldehyde is a compound of significant interest in medicinal chemistry and drug development due to its role as a precursor to nitrofuran antibiotics and other biologically active molecules. A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its effective handling and application in research and synthesis. The experimental protocols provided in this guide offer a starting point for further investigation and utilization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitrofurfural | 698-63-5 [chemicalbook.com]
- 2. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]
- 3. 5-Nitro-2-furaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 4. 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 [matrix-fine-chemicals.com]
- 5. gustavus.edu [gustavus.edu]
- 6. 5-硝基-2-糠醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [5-Nitro-2-furaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057684#5-nitro-2-furaldehyde-chemical-properties-and-structure\]](https://www.benchchem.com/product/b057684#5-nitro-2-furaldehyde-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com